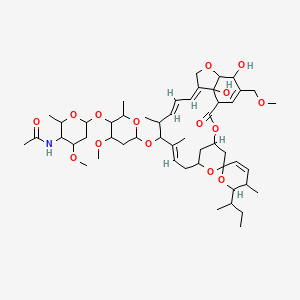
(4''R)-4''-(Acetylamino)-5-O-demethyl-4''-deoxy-26-methoxyavermectin A1a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a is a derivative of avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. This compound is particularly notable for its enhanced efficacy and reduced toxicity compared to its parent compound, making it a valuable asset in both agricultural and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a typically involves multiple steps, starting from the parent avermectin compound. The key steps include:
Demethylation: The 5-O-methyl group is selectively removed under controlled conditions.
Acetylation: The 4’'-amino group is acetylated using acetic anhydride in the presence of a base.
Methoxylation: Introduction of the 26-methoxy group is achieved through a methylation reaction using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by fine-tuning temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its role in modulating enzyme activity.
Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections and certain cancers.
Industry: Utilized in the development of new agricultural pesticides and veterinary medicines.
Mecanismo De Acción
The mechanism of action of (4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts normal cellular function, leading to paralysis and death of the parasite. The compound also affects other pathways, including those involved in neurotransmission and energy metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Avermectin B1a: Another derivative of avermectin with similar anthelmintic properties.
Ivermectin: A well-known avermectin derivative used in both human and veterinary medicine.
Doramectin: Used primarily in veterinary applications for its potent antiparasitic effects.
Uniqueness
(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a stands out due to its enhanced efficacy and reduced toxicity. Its unique structural modifications confer improved pharmacokinetic properties, making it a more effective and safer option compared to other avermectin derivatives.
Propiedades
Número CAS |
156153-52-5 |
|---|---|
Fórmula molecular |
C51H77NO15 |
Peso molecular |
944.2 g/mol |
Nombre IUPAC |
N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-22'-(methoxymethyl)-3,11',13'-trimethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C51H77NO15/c1-12-27(2)46-30(5)18-19-50(67-46)24-37-21-36(66-50)17-16-29(4)45(28(3)14-13-15-35-26-60-48-44(54)34(25-57-9)20-38(49(55)63-37)51(35,48)56)64-42-23-40(59-11)47(32(7)62-42)65-41-22-39(58-10)43(31(6)61-41)52-33(8)53/h13-16,18-20,27-28,30-32,36-48,54,56H,12,17,21-26H2,1-11H3,(H,52,53)/b14-13+,29-16+,35-15+ |
Clave InChI |
UKBRLBORLOJJOH-WJHOPLKNSA-N |
SMILES isomérico |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
SMILES canónico |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















